2,6-Dichlorocarbanilic acid, 2-piperidinocyclohexyl ester hydrochloride
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Overview
Description
2,6-Dichlorocarbanilic acid, 2-piperidinocyclohexyl ester hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities . This compound is characterized by the presence of a piperidine ring, a cyclohexyl ester, and dichlorocarbanilic acid moieties.
Preparation Methods
The synthesis of 2,6-Dichlorocarbanilic acid, 2-piperidinocyclohexyl ester hydrochloride involves several steps. One common method includes the reaction of 2,6-dichlorocarbanilic acid with 2-piperidinocyclohexanol in the presence of a suitable catalyst and solvent . The reaction conditions typically involve moderate temperatures and controlled pH to ensure the formation of the desired ester. Industrial production methods may involve large-scale batch reactors with optimized reaction parameters to maximize yield and purity .
Chemical Reactions Analysis
2,6-Dichlorocarbanilic acid, 2-piperidinocyclohexyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,6-Dichlorocarbanilic acid, 2-piperidinocyclohexyl ester hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,6-Dichlorocarbanilic acid, 2-piperidinocyclohexyl ester hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
2,6-Dichlorocarbanilic acid, 2-piperidinocyclohexyl ester hydrochloride can be compared with other piperidine derivatives, such as:
- 2,5-Dichlorocarbanilic acid, 2-piperidinocyclohexyl ester hydrochloride
- 2,6-Dichlorocarbanilic acid, 2-piperidinocyclohexyl ester
- 2,6-Dichlorocarbanilic acid, 2-piperidinocyclohexyl ester sulfate These compounds share similar structural features but may differ in their specific chemical properties and biological activities . The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct reactivity and potential applications.
Properties
CAS No. |
20186-52-1 |
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Molecular Formula |
C18H25Cl3N2O2 |
Molecular Weight |
407.8 g/mol |
IUPAC Name |
(2-piperidin-1-ium-1-ylcyclohexyl) N-(2,6-dichlorophenyl)carbamate;chloride |
InChI |
InChI=1S/C18H24Cl2N2O2.ClH/c19-13-7-6-8-14(20)17(13)21-18(23)24-16-10-3-2-9-15(16)22-11-4-1-5-12-22;/h6-8,15-16H,1-5,9-12H2,(H,21,23);1H |
InChI Key |
LDQUTFJLAUWSJS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC[NH+](CC1)C2CCCCC2OC(=O)NC3=C(C=CC=C3Cl)Cl.[Cl-] |
Origin of Product |
United States |
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